(2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-25-20-5-3-2-4-18(20)21(24)23-13-10-17-14-16(6-7-19(17)23)15-8-11-22-12-9-15/h2-9,11-12,14H,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGSFGKCUHVINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves the condensation of 2-methoxybenzaldehyde with 5-(pyridin-4-yl)indole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized in Table 1 .
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Target/Activity |
|---|---|---|---|---|
| (2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone (Target Compound) | Indolin-methanone | 2-Methoxyphenyl, pyridin-4-yl | ~358.4 (calculated) | Hypothesized kinase/GLUT4 modulation |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Dihydropyrazol-methanone | Pyrazol, phenyl, pyridin-4-yl | ~512.6 | Antimicrobial (inferred from analogs) |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Indole-methanone | 4-Hydroxyphenyl, amino, indolyl | ~353.4 | Anti-inflammatory, antifungal |
| N-(3-(3-(4-Fluorophenyl)propyl)benzyl)-3-(2-methoxyphenyl)-N-pyridin-4-ylmethylpropanamide | Propanamide | 2-Methoxyphenyl, pyridin-4-yl, fluorophenyl | ~525.6 | GLUT4 inhibition |
Key Observations :
- The target compound’s pyridin-4-yl group is shared with the dihydropyrazol derivative and the GLUT4 inhibitor , suggesting a role in target engagement via nitrogen lone-pair interactions.
- Compared to the indole-methanone derivative , the target compound’s indolin scaffold may confer distinct conformational flexibility, affecting binding kinetics.
Physicochemical and ADMET Properties
Table 2 compares calculated/predicted properties based on structural analogs:
Insights :
- The target compound’s moderate logP and solubility suggest balanced bioavailability, aligning with Rule of Five compliance .
Biological Activity
(2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone, a compound belonging to the indole derivative class, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and neuroprotective activities, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety substituted with a methoxyphenyl group and a pyridine ring, contributing to its unique biological profile.
1. Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. A study conducted by Flynn et al. demonstrated that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications at specific positions on the indole ring can enhance activity:
| Compound | Modification | Activity Increase |
|---|---|---|
| 10h | Methyl at C–3, Methoxy at C–6 | 2–4 times greater potency |
| 10g | Unsubstituted | Baseline activity |
These findings suggest that this compound may exhibit similar enhancements in activity through strategic modifications.
2. Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. It is hypothesized that the presence of the pyridine ring may contribute to its ability to inhibit pro-inflammatory cytokines. Studies on related compounds have indicated that indole derivatives can modulate inflammatory pathways effectively:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Case Study : A related indole derivative demonstrated an IC50 value of 0.05 μM against inflammatory markers in vitro.
3. Neuroprotective Properties
Neuroprotection is another area where this compound shows potential. Research indicates that indole derivatives can protect against neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival:
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Lee et al., 2021 | PC12 Cells | Reduced ROS production |
| Huth et al., 2020 | Mouse Model | Memory improvement |
Synthesis and Derivative Exploration
The synthesis of this compound typically involves the condensation reaction of 2-methoxybenzaldehyde with 5-(pyridin-4-yl)indole under reflux conditions. This method not only yields the desired compound but also allows for the exploration of various derivatives that may enhance biological activities.
Synthetic Route Overview
- Starting Materials :
- 2-methoxybenzaldehyde
- 5-(pyridin-4-yl)indole
- Reagents :
- Catalyst (e.g., p-toluenesulfonic acid)
- Solvent (e.g., ethanol)
- Procedure :
- Combine reactants and reflux for several hours.
- Purify via column chromatography.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves a condensation reaction between 2-methoxybenzoyl chloride and 5-(pyridin-4-yl)indoline, facilitated by a base such as triethylamine under anhydrous conditions. Key steps include:
- Acylation : Reacting indoline derivatives with acyl chlorides at 0–25°C to prevent side reactions.
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of indoline to acyl chloride) and using dry solvents to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the methoxyphenyl (δ 3.8–4.0 ppm for OCH) and pyridinyl (δ 7.5–8.5 ppm for aromatic protons) moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H] with <2 ppm error.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles .
Q. What are the common biological targets hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs with indolin-1-yl methanone scaffolds (e.g., (4-Chlorophenyl)(indolin-1-yl)methanone) exhibit activity against kinases (e.g., CDK2, Aurora A) and neurotransmitter receptors. Target identification involves:
- Molecular Docking : Preliminary screening using AutoDock Vina to predict binding poses.
- In Vitro Assays : Kinase inhibition assays (IC determination) and receptor binding studies .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets of kinases. Parameters include Glide SP/XP scoring and MM-GBSA for free energy calculations.
- MD Simulations : Run 100-ns trajectories in Desmond to assess stability of ligand-protein complexes.
- Validation : Compare computational results with experimental IC values from kinase assays .
Q. What strategies resolve crystallographic data discrepancies in determining this compound’s structure?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinning in crystals.
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
- Validation Tools : Check with PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing analysis .
Q. How do substituents (e.g., methoxy, pyridinyl) influence the compound’s electronic properties and bioactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level computes HOMO-LUMO gaps and electrostatic potential maps. The methoxy group donates electrons (+M effect), enhancing aromatic ring reactivity.
- SAR Studies : Compare with analogs lacking methoxy/pyridinyl groups via in vitro cytotoxicity assays (e.g., MTT on HeLa cells).
- LogP Analysis : Measure octanol-water partitioning to assess hydrophobicity changes from substituents .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound?
- Methodological Answer :
- Standardized Protocols : Use USP <921> guidelines for solubility testing in buffered solutions (pH 1.2–7.4).
- Dynamic Light Scattering (DLS) : Detect aggregation states affecting apparent solubility.
- Cross-Validation : Compare results from HPLC (UV detection) and nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
